molecular formula C12H24N2O2 B1400202 tert-Butyl (2-(methylamino)cyclohexyl)carbamate CAS No. 1353944-65-6

tert-Butyl (2-(methylamino)cyclohexyl)carbamate

Cat. No. B1400202
M. Wt: 228.33 g/mol
InChI Key: QMXDBAIQSFJAPO-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(methylamino)cyclohexyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl ((1S,2R)-2-(methylamino)cyclohexyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . The SMILES string for this compound is CNCCNC(=O)OC©©C , which provides a simplified representation of the compound’s structure.

Scientific Research Applications

Environmental Science and Toxicity Studies

Studies on Synthetic Phenolic Antioxidants (SPAs), which share structural similarities with tert-butyl derivatives, indicate their widespread use in preventing oxidative reactions in products. Research has identified environmental occurrences of SPAs and their transformation products, revealing pathways of human exposure and potential toxicity effects, such as hepatic toxicity and endocrine disruption. These findings underscore the importance of studying the environmental behavior and toxicity of compounds related to tert-Butyl (2-(methylamino)cyclohexyl)carbamate to assess risks and develop safer alternatives (Liu & Mabury, 2020).

Bioremediation and Environmental Fate

The degradation and bioremediation of Methyl tert-butyl ether (MTBE), a compound structurally akin to tert-Butyl (2-(methylamino)cyclohexyl)carbamate, have been extensively studied. These investigations reveal that MTBE can be biodegraded under aerobic conditions, with varying rates depending on environmental conditions. Such research provides a framework for understanding the environmental fate of similar compounds and the potential for bioremediation strategies to mitigate pollution (Fiorenza & Rifai, 2003).

Synthetic Chemistry Applications

Research on tert-Butanesulfinamide demonstrates its significance in the synthesis of N-heterocycles via sulfinimines, providing a pathway to structurally diverse and biologically significant compounds. This showcases the potential utility of tert-Butyl (2-(methylamino)cyclohexyl)carbamate in synthetic chemistry, particularly in the enantioselective synthesis of amines and their derivatives. Such compounds are pivotal in the development of pharmaceuticals and natural product synthesis (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-[2-(methylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXDBAIQSFJAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(methylamino)cyclohexyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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